molecular formula C12H16BrFO2 B13478531 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene

Cat. No.: B13478531
M. Wt: 291.16 g/mol
InChI Key: YMQBCZBWKXOOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with bromine, fluorine, and an ethoxyethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: The substitution of a hydrogen atom on the benzene ring with a fluorine atom.

    Coupling Reaction: The final step involves coupling the brominated and fluorinated intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

    Oxidation and Reduction: The ethoxyethoxyethyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in the formation of a carboxylic acid derivative.

Scientific Research Applications

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.

    2-Bromoethyl ethyl ether: Lacks the fluorine substitution on the benzene ring.

    1-Bromo-2-ethoxyethane: Similar structure but without the fluorine atom.

Uniqueness

1-(2-Bromo-1-(2-ethoxyethoxy)ethyl)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and ethoxyethoxyethyl groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16BrFO2

Molecular Weight

291.16 g/mol

IUPAC Name

1-[2-bromo-1-(2-ethoxyethoxy)ethyl]-2-fluorobenzene

InChI

InChI=1S/C12H16BrFO2/c1-2-15-7-8-16-12(9-13)10-5-3-4-6-11(10)14/h3-6,12H,2,7-9H2,1H3

InChI Key

YMQBCZBWKXOOHZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(CBr)C1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.